molecular formula C19H28F3N3OS B4341714 N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE

N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE

Cat. No.: B4341714
M. Wt: 403.5 g/mol
InChI Key: DJIFLBKVOLZYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the tert-butyl and trifluoromethyl groups, and the coupling of the pyrimidine derivative with the cyclohexanecarboxamide moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the pyrimidine derivative with cyclohexanecarboxamide using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide
  • N-{6-[4-(2-Methyl-2-propanyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide

Uniqueness

N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

IUPAC Name

N-[3-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N3OS/c1-18(2,3)14-12-15(19(20,21)22)25-17(24-14)27-11-7-10-23-16(26)13-8-5-4-6-9-13/h12-13H,4-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIFLBKVOLZYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)C2CCCCC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}PROPYL)-1-CYCLOHEXANECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.